molecular formula C18H16N4O B7428720 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

Cat. No.: B7428720
M. Wt: 304.3 g/mol
InChI Key: OAPCVRANXQRVRJ-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is structurally related to other well-known tyrosine kinase inhibitors, which are used to target specific enzymes involved in the growth and proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-3-nitrobenzoic acid, which is then converted to the corresponding amine through reduction. This amine is then coupled with 4-(pyrimidin-2-ylamino)phenylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, particularly as a tyrosine kinase inhibitor.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively block the growth of cancer cells. The molecular targets include various tyrosine kinases, and the pathways involved are those related to cell signaling and growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is unique in its specific structural features, which confer distinct binding properties and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy, offering potential advantages in terms of efficacy and safety compared to other similar compounds .

Properties

IUPAC Name

4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-3-5-14(6-4-13)17(23)21-15-7-9-16(10-8-15)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPCVRANXQRVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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